molecular formula C8H18Cl2N2O2 B1484208 2-(4-Aminopiperidin-1-yl)propanoic acid dihydrochloride CAS No. 2097865-09-1

2-(4-Aminopiperidin-1-yl)propanoic acid dihydrochloride

Cat. No.: B1484208
CAS No.: 2097865-09-1
M. Wt: 245.14 g/mol
InChI Key: YHAGXSZJUUISEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Aminopiperidin-1-yl)propanoic acid dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2O2. It is a research product and not intended for human or veterinary use. The compound is available in powder form .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a two-carbon chain ending in a carboxylic acid group . The compound also includes two chloride ions, as indicated by the ‘dihydrochloride’ in its name .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 208.69 g/mol . It is a powder at room temperature . Other physical and chemical properties such as density, boiling point, and melting point are not specified in the literature I retrieved .

Scientific Research Applications

Synthesis and Antiproliferative Activity

The synthesis of novel Pt(II)-complexes with an alanine-based ligand, which is structurally related to "2-(4-Aminopiperidin-1-yl)propanoic acid dihydrochloride," has shown moderate cytotoxic activity against cancer cells. These complexes have the potential for dual action due to the presence of both the metal center and the amino acid moiety, highlighting their application in anticancer drug development (Riccardi et al., 2019).

Anticancer Activity of Derivatives

Research into S-glycosyl and S-alkyl derivatives of related triazinone compounds has revealed significant in vitro anticancer activities against different cancer cell lines. This indicates the potential use of "this compound" derivatives as cytotoxic agents in cancer therapy (Saad & Moustafa, 2011).

Peptide Incorporation for Structural Studies

The compound has been used in the synthesis of peptides for structural studies. For example, an unnatural bipyridyl amino acid was synthesized for incorporation into a peptide, demonstrating the utility of such compounds in studying peptide structure and function (Kise & Bowler, 1998).

Modification of Hydrogels

Amines derived from "this compound" have been used to modify hydrogels, improving their thermal stability and introducing potential for medical applications due to enhanced antibacterial and antifungal properties (Aly & El-Mohdy, 2015).

Novel Light Stabilizers

Derivatives have been synthesized for use as polymeric hindered amines light stabilizers, showcasing the material science applications of these compounds in enhancing the durability and longevity of materials exposed to light (Deng Yi, 2008).

Brain Tumor Imaging

The compound's derivatives have been explored for their potential in brain tumor imaging using positron emission tomography (PET), indicating their relevance in diagnostic applications and the study of brain tumors (McConathy et al., 2010).

Properties

IUPAC Name

2-(4-aminopiperidin-1-yl)propanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.2ClH/c1-6(8(11)12)10-4-2-7(9)3-5-10;;/h6-7H,2-5,9H2,1H3,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHAGXSZJUUISEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CCC(CC1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Aminopiperidin-1-yl)propanoic acid dihydrochloride
Reactant of Route 2
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2-(4-Aminopiperidin-1-yl)propanoic acid dihydrochloride
Reactant of Route 3
2-(4-Aminopiperidin-1-yl)propanoic acid dihydrochloride
Reactant of Route 4
2-(4-Aminopiperidin-1-yl)propanoic acid dihydrochloride
Reactant of Route 5
2-(4-Aminopiperidin-1-yl)propanoic acid dihydrochloride
Reactant of Route 6
2-(4-Aminopiperidin-1-yl)propanoic acid dihydrochloride

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